molecular formula C13H18O2 B160665 1-(3-Methoxyphenyl)cyclohexan-1-ol CAS No. 1884-42-0

1-(3-Methoxyphenyl)cyclohexan-1-ol

Cat. No.: B160665
CAS No.: 1884-42-0
M. Wt: 206.28 g/mol
InChI Key: FGCFTLWVTWVAPJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclohexan-1-ol (CAS 1884-42-0) is a high-value organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This cyclohexanol derivative serves as a critical synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its primary research application is in the synthesis of more complex active pharmaceutical ingredients (APIs) . It is a key precursor in the multi-step synthesis of tramadol, a centrally acting analgesic agent . The compound is for research and development purposes only and is not intended for diagnostic or therapeutic use. APPLICATIONS: • Pharmaceutical Intermediate: Serves as a crucial precursor in the synthesis of tramadol hydrochloride and its analogues . • Mechanistic & Structural Studies: Used in research to investigate the binding and transport inhibition mechanisms of synthetic opioids in neurotransmitter systems, providing insights for neuropharmacology . • Organic Synthesis: Functions as a versatile building block for the preparation of other fine chemicals and complex molecules, particularly those with cyclohexane backbones. CHEMICAL DATA: • CAS Number: 1884-42-0 • Molecular Formula: C13H18O2 • Molecular Weight: 206.28 g/mol • SMILES: OC1(CCCCC1)c2cc(OC)ccc2 • InChI Key: FGCFTLWVTWVAPJ-UHFFFAOYSA-N NOTE: This product is intended for laboratory research use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCFTLWVTWVAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562956
Record name 1-(3-Methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1884-42-0
Record name 1-(3-Methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Overview and Research Significance

Historical Context of Cyclohexanol (B46403) Architectures in Synthetic Chemistry

The cyclohexanol ring system is a foundational motif in organic chemistry, with its roots tracing back to early explorations of alicyclic compounds. The development of synthetic methodologies to construct and functionalize the cyclohexane (B81311) ring has been a continuous area of research. Early work focused on simple cyclohexanol derivatives, but as synthetic techniques became more sophisticated, so too did the complexity of the target molecules. The introduction of methods such as the Grignard reaction in the early 20th century revolutionized the ability to create tertiary alcohols, including those with a cyclohexanol core. massbank.eu This opened the door to a vast array of substituted cyclohexanols, laying the groundwork for the intricate molecular engineering seen today. Over the decades, the focus has shifted from simple synthesis to the stereocontrolled construction of highly substituted cyclohexanol derivatives, a critical aspect for their application in areas like pharmaceuticals and materials science. researchgate.netacs.org

Significance of Aryl-Substituted Cyclohexanols as Chemical Scaffolds

Aryl-substituted cyclohexanols are considered "privileged scaffolds" in medicinal chemistry. nih.govmdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a rich source for the discovery of new therapeutic agents. nih.gov The combination of a rigid cyclohexyl ring and a modifiable aromatic group provides a three-dimensional structure that can be tailored to interact with specific biological receptors. researchgate.net The cyclohexanol portion offers stereochemical diversity, while the aryl group can be functionalized to fine-tune electronic and steric properties, influencing factors like binding affinity and metabolic stability. chem960.com This has led to the incorporation of aryl-substituted cyclohexanol motifs in a wide range of biologically active compounds.

Research Trajectories and Academic Relevance of 1-(3-Methoxyphenyl)cyclohexan-1-ol

The academic relevance of this compound is primarily centered on its role as a key precursor in the synthesis of various important pharmaceutical compounds. smolecule.com Most notably, it is a well-established intermediate in the synthesis of Tramadol (B15222), a widely used analgesic. acs.orgsmolecule.comrsc.org Research has extensively explored the stereoselective synthesis of derivatives of this compound to optimize their pharmacological activity. smolecule.com Beyond its use as a building block, recent research has also investigated the chemical reactivity of this compound, for instance, in electrochemical deconstructive functionalization, which opens up new avenues for creating novel molecular structures. nih.govresearchgate.netacs.org

Physicochemical and Spectroscopic Profile

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure.

¹H NMR (401 MHz, Chloroform-d) δ (ppm): 7.29 – 7.23 (m, 1H), 7.09 (dd, J = 2.5, 1.7 Hz, 1H), 7.07 (ddd, J = 7.7, 1.7, 1.0 Hz, 1H), 6.78 (ddd, J = 8.2, 2.6, 1.0 Hz, 1H), 3.82 (s, 3H), 1.89 – 1.54 (m, 10H), 1.38 – 1.19 (m, 1H). massbank.jp

¹³C NMR (101 MHz, Chloroform-d) δ (ppm): 159.7, 151.5, 129.3, 117.1, 111.9, 110.9, 73.3, 55.4, 38.9, 25.6, 22.3. massbank.jp

¹H and ¹³C NMR Data for this compound
Atom TypeChemical Shift (ppm)Multiplicity/Coupling Constants (Hz)Assignment
¹H7.29 – 7.23mAromatic CH
¹H7.09dd, J = 2.5, 1.7Aromatic CH
¹H7.07ddd, J = 7.7, 1.7, 1.0Aromatic CH
¹H6.78ddd, J = 8.2, 2.6, 1.0Aromatic CH
¹H3.82s-OCH₃
¹H1.89 – 1.54mCyclohexyl CH₂
¹H1.38 – 1.19mCyclohexyl CH₂
¹³C159.7Aromatic C-O
¹³C151.5Aromatic C-C(OH)
¹³C129.3Aromatic CH
¹³C117.1Aromatic CH
¹³C111.9Aromatic CH
¹³C110.9Aromatic CH
¹³C73.3C-OH
¹³C55.4-OCH₃
¹³C38.9Cyclohexyl CH₂
¹³C25.6Cyclohexyl CH₂
¹³C22.3Cyclohexyl CH₂

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related compound, cyclohexanol (B46403), shows a characteristic broad absorption for the O-H stretch between 3200 and 3400 cm⁻¹ and C-H stretching of the alkane between 2850 and 2950 cm⁻¹. owlcation.com For this compound, one would also expect to see absorptions corresponding to the aromatic C-H stretching and C=C bending, as well as the C-O stretching of the ether and the alcohol.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For a derivative, (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol, the molecular ion peak [M+H]⁺ is observed, confirming its molecular weight. massbank.euswgdrug.org The fragmentation pattern can give further structural information.

Mechanistic Investigations of Chemical Transformations Involving 1 3 Methoxyphenyl Cyclohexan 1 Ol

Detailed Mechanism of Grignard Addition to Cyclohexanone (B45756)

The synthesis of 1-(3-methoxyphenyl)cyclohexan-1-ol is commonly achieved through the Grignard reaction. This involves the nucleophilic addition of a 3-methoxyphenyl (B12655295) magnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of cyclohexanone.

The reaction mechanism commences with the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, from the reaction of 3-bromoanisole (B1666278) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The magnesium atom inserts into the carbon-bromine bond, creating a highly polar carbon-magnesium bond where the carbon atom is nucleophilic.

The Grignard reagent then attacks the carbonyl carbon of cyclohexanone. The reaction is believed to proceed through a six-membered ring transition state, as proposed by the Zimmerman-Traxler model, particularly in cases of stereoselective additions. However, for a simple, unsubstituted cyclohexanone, the primary interaction involves the coordination of the magnesium atom to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic 3-methoxyphenyl group then adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-carbon single bond. This results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. google.commasterorganicchemistry.com

The stereoselectivity of this addition can be significantly influenced by substituents on the cyclohexanone ring. For instance, in the synthesis of tramadol (B15222), a derivative of this compound, the addition of 3-methoxyphenylmagnesium bromide to 2-((dimethylamino)methyl)cyclohexanone (B127425) yields a mixture of cis and trans isomers. google.com The ratio of these isomers can be influenced by the reaction conditions and the presence of additives. google.com

Elucidation of Dehydration Reaction Mechanisms to Form Cyclohexenes

The dehydration of this compound leads to the formation of cyclohexene (B86901) derivatives. This elimination reaction can proceed through different mechanistic pathways, primarily E1 (elimination, unimolecular) or E2 (elimination, bimolecular), depending on the reaction conditions.

Under acidic conditions, the reaction typically follows an E1 mechanism. The first step involves the protonation of the hydroxyl group by an acid, forming a good leaving group, water. The departure of the water molecule results in the formation of a tertiary carbocation intermediate. This carbocation is stabilized by the adjacent phenyl ring and the cyclohexyl core. A base, which can be the solvent or the conjugate base of the acid, then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding the cyclohexene product. Due to the formation of a common carbocation intermediate, the dehydration of diastereomeric alcohols under these conditions can lead to the same ratio of olefinic products. psu.edu

Alternatively, dehydration can be achieved under basic conditions, which may favor an E2 mechanism or a syn-elimination pathway. For instance, treatment with a strong base like potassium hydride can facilitate elimination at room temperature. psu.edu The mechanism in such cases might involve the formation of an alkoxide, followed by an intramolecular elimination. The stereochemistry of the starting alcohol can influence the ratio of the resulting (E)- and (Z)-olefins, suggesting a degree of stereoselectivity that is not typically observed in E1 reactions proceeding through a freely rotating carbocation.

Oxidative Transformations of the Hydroxyl Group

The hydroxyl group of this compound can undergo various oxidative transformations, leading to the formation of ketones or carboxylic acids. The specific product obtained depends on the oxidizing agent and the reaction conditions.

Mechanistic Pathways to Ketone Formation

The oxidation of a tertiary alcohol like this compound to a ketone is not a direct process as it lacks a hydrogen atom on the carbinol carbon. However, oxidative cleavage of the ring can lead to ketone formation. For instance, electrochemical methods have been developed for the deconstructive functionalization of cycloalkanols. nih.govacs.orgresearchgate.net This process can be initiated by the formation of an alkoxy radical through a proton-coupled electron transfer (PCET) mechanism. acs.orgresearchgate.net The generated alkoxy radical can then undergo β-scission, leading to ring-opening and the formation of a distally functionalized ketone. nih.govacs.org

The mechanism involves the initial oxidation of the electron-rich 3-methoxyphenyl ring to form a radical cation. nih.gov A subsequent concerted PCET, involving deprotonation of the alcohol by a base and oxidation by the internal aryl radical cation, forms the key alkoxy radical intermediate. This radical then undergoes β-scission of a carbon-carbon bond in the cyclohexyl ring, generating a distal alkyl radical which can be trapped by a suitable reagent. nih.gov The final product is a ketone resulting from the ring cleavage.

Oxidizing System Key Mechanistic Feature Product Type
Electrochemical (PCET)Alkoxy radical formation via Proton-Coupled Electron Transfer, followed by β-scissionRing-opened ketone
MnO2Oxidative cleavage of β-aryl alcoholsChain-shortened carbonyl compounds

Mechanistic Pathways to Carboxylic Acid Formation

Further oxidation, often involving more vigorous conditions or specific reagents, can lead to the formation of carboxylic acids. This typically occurs through the oxidative cleavage of the cyclohexyl ring. organic-chemistry.orgmasterorganicchemistry.com

One plausible pathway involves the initial formation of a ketone as described above, which is then subjected to further oxidation. The Baeyer-Villiger oxidation, for example, can convert a ketone to an ester, which can then be hydrolyzed to a carboxylic acid and an alcohol. nih.gov

Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) followed by an oxidative workup can directly cleave the carbon-carbon bonds of the cycloalkane ring. masterorganicchemistry.com The mechanism of permanganate oxidation involves the formation of a cyclic manganate (B1198562) ester, which then decomposes to cleave the C-C bond and form carbonyl compounds. Under harsh conditions, these can be further oxidized to carboxylic acids. Ozonolysis involves the formation of a primary ozonide (molozonide), which rearranges to a more stable ozonide. Reductive or oxidative workup of the ozonide then yields different products; an oxidative workup will produce carboxylic acids.

Reductive Transformations of the Cyclohexanol (B46403) Core

The cyclohexanol core of this compound can also undergo reductive transformations, leading to the generation of the corresponding alcohol without the aromatic substituent or even the fully reduced hydrocarbon.

Mechanisms of Alcohol and Hydrocarbon Generation

The reduction of the tertiary alcohol functionality in this compound to a secondary alcohol or a hydrocarbon is a challenging transformation that typically requires specific catalytic systems. Deoxydehydration (DODH) is a reaction that converts a vicinal diol into an olefin, and while not directly applicable to a single tertiary alcohol, related catalytic systems might be adapted. rsc.org

A more common approach for the reduction of a tertiary alcohol is through its conversion to a better leaving group, followed by a reduction step. For example, the alcohol can be converted to a tosylate or mesylate, which can then be reduced with a hydride reagent like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic displacement of the tosylate/mesylate group by a hydride ion (H-).

The complete reduction to a hydrocarbon would involve the removal of the hydroxyl group. This can be achieved through a two-step process known as the Barton-McCombie deoxygenation. The alcohol is first converted to a thiocarbonyl derivative, such as a xanthate. This derivative is then treated with a radical initiator (like AIBN) and a radical chain carrier (like tributyltin hydride). The mechanism involves the formation of a radical on the carbon atom that was attached to the hydroxyl group, which is then quenched by a hydrogen atom from the tin hydride.

Nucleophilic Substitution Reactions at the Carbinol Center

The hydroxyl group of this compound, being a poor leaving group, requires activation for nucleophilic substitution to occur at the tertiary carbinol center. This is typically achieved under acidic conditions, where protonation of the hydroxyl group forms a good leaving group (water), leading to the formation of a tertiary carbocation. The reaction generally proceeds through an SN1 mechanism due to the stability of the resulting carbocation, which is stabilized by the adjacent phenyl ring and the tertiary nature of the carbon.

The SN1 mechanism involves a two-step process:

Formation of a carbocation: The protonated alcohol dissociates to form a tertiary carbocation and a water molecule. This is the rate-determining step.

Nucleophilic attack: A nucleophile attacks the planar carbocation. This can occur from either face, but the steric hindrance from the bulky cyclohexane (B81311) and methoxyphenyl groups can influence the trajectory of the incoming nucleophile.

Common nucleophiles that can be employed include halides (Cl⁻, Br⁻, I⁻) and other nucleophilic species. The stability of the tertiary carbocation intermediate is a key driver for these reactions. However, the bulky nature of the substituents around the tertiary carbon can sterically hinder the approach of the nucleophile.

Table 1: Nucleophilic Substitution Reaction Data
ReactantReagentsReaction TypeProposed IntermediateProductReference
This compoundConcentrated HBrSN1 SubstitutionTertiary Carbocation1-Bromo-1-(3-methoxyphenyl)cyclohexane researchgate.net
This compoundSOCl₂ in PyridineSNi (Internal Nucleophilic Substitution)Chlorosulfite ester1-Chloro-1-(3-methoxyphenyl)cyclohexane ntu.ac.uk

Electrophilic Aromatic Substitution Dynamics on the Methoxy-Substituted Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group (-OCH₃). The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. The bulky 1-hydroxycyclohexyl substituent, attached to the ring at position 1, is generally considered a deactivating group due to its electron-withdrawing inductive effect and steric hindrance, which primarily directs incoming electrophiles to the meta position.

The interplay of these two substituents governs the regioselectivity of EAS reactions. The powerful ortho, para-directing effect of the methoxy group at position 3 will predominantly control the position of substitution. Therefore, electrophiles are expected to add at the positions ortho and para to the methoxy group, which are positions 2, 4, and 6.

Position 2: Ortho to the methoxy group and ortho to the bulky alkyl substituent. Steric hindrance from the adjacent cyclohexyl group may disfavor substitution at this site.

Position 4: Ortho to the methoxy group and meta to the alkyl substituent. This position is electronically activated and less sterically hindered than position 2.

Position 6: Para to the methoxy group and ortho to the alkyl substituent. This position is also electronically activated, but like position 2, may experience some steric hindrance.

Therefore, the major products are typically expected from substitution at positions 4 and 6. The general mechanism involves the attack of the π-electrons of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Electrophilic Aromatic Substitution Directing Effects
SubstituentPositionElectronic EffectDirecting InfluencePredicted Major ProductsReference
-OCH₃3Strongly Activating (Resonance)Ortho, ParaSubstitution at C4 and C6 masterorganicchemistry.commasterorganicchemistry.com
-C₆H₁₀(OH)1Weakly Deactivating (Inductive)Meta

Rearrangement Reactions and Associated Mechanisms

Tertiary alcohols like this compound are prone to rearrangement reactions, particularly under acidic conditions where a carbocation intermediate is formed.

Acid-Catalyzed Dehydration and Rearrangement: Treatment with a strong acid, such as p-toluenesulfonic acid, can lead to the elimination of water to form an alkene. rsc.org The initial formation of the tertiary carbocation can be followed by a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, if possible, before elimination. In the case of this compound, elimination typically leads to the formation of 1-(3-methoxyphenyl)cyclohex-1-ene. rsc.org

Semipinacol-type Rearrangements: More complex rearrangements can occur. For instance, related structures like 1-(4-methoxyphenyl)cyclohexan-1-ol (B12098399) have been shown to undergo deconstructive functionalization, which involves the fragmentation of the cyclohexyl ring. acs.orgresearchgate.net This proceeds via an alkoxy radical, which can be generated electrochemically. acs.orgresearchgate.net The subsequent β-scission of a C-C bond in the cyclohexyl ring leads to a ring-opened product. This highlights the potential for ring-opening rearrangements under specific oxidative conditions.

Aza-Hock Rearrangement: A related compound, 1-(4-methoxyphenyl)cyclohexan-1-ol, has been used in studies of the aza-Hock rearrangement. springernature.com This reaction involves the treatment of the alcohol with an N-methyl-O-tosylhydroxylamine in a fluorinated alcohol solvent. The proposed mechanism involves the formation of a benzyl (B1604629) cation, which then reacts to form an iminium salt after aryl migration, ultimately yielding an aniline (B41778) derivative upon hydrolysis. springernature.com This demonstrates a sophisticated rearrangement involving C-C bond cleavage and C-N bond formation.

Table 3: Rearrangement Reaction Data
Starting MaterialReagents/ConditionsReaction TypeKey IntermediateProduct(s)Reference
This compoundp-Toluenesulfonic acid, Benzene (B151609), RefluxAcid-catalyzed dehydrationTertiary Carbocation1-(3-Methoxyphenyl)cyclohex-1-ene rsc.org
1-(4-Methoxyphenyl)cyclohexan-1-ol (related compound)Electrochemical oxidation, BrCCl₃, CollidineDeconstructive Bromination (Radical Rearrangement)Alkoxy Radical6-Bromo-1-(4-methoxyphenyl)hexan-1-one acs.orgresearchgate.net
1-(4-Methoxyphenyl)cyclohexan-1-ol (related compound)N-methyl-O-tosylhydroxylamine, HFIPAza-Hock RearrangementBenzyl Cation / Iminium Salt4-Methoxy-N-methylaniline springernature.com

Derivatization Strategies from 1 3 Methoxyphenyl Cyclohexan 1 Ol

Synthesis of Aminomethylated Cyclohexanol (B46403) Derivatives

The transformation of 1-(3-methoxyphenyl)cyclohexan-1-ol and related structures into aminomethylated derivatives is a cornerstone for producing pharmacologically relevant molecules. This involves the introduction of an aminomethyl group onto the cyclohexanol ring, a process that can be achieved through various synthetic routes, often starting from a cyclohexanone (B45756) precursor.

Synthesis of 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol (Tramadol Precursor)

The synthesis of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol is a well-documented process, primarily due to its role as the immediate precursor to the analgesic compound Tramadol (B15222). wikipedia.orgchemicalbook.com The structure possesses two stereogenic centers, leading to the possibility of four stereoisomers. wikipedia.org The synthesis aims to produce a specific racemic mixture of the (1R,2R) and (1S,2S) enantiomers, historically referred to as the trans-isomer. wikipedia.orggoogle.com

The most common method for synthesizing this precursor is the Grignard reaction. google.comgoogle.com This reaction involves the nucleophilic addition of an arylmagnesium halide to a substituted cyclohexanone. Specifically, the Grignard reagent is prepared from 3-bromoanisole (B1666278) and magnesium turnings, often in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.comresearchgate.net This organometallic compound, 3-methoxyphenylmagnesium bromide, is then reacted with 2-[(dimethylamino)methyl]cyclohexanone. google.comgoogle.comgoogle.com The latter is typically prepared beforehand through a Mannich reaction of cyclohexanone, formaldehyde, and dimethylamine. redalyc.orgmdpi.com The Grignard reaction produces a mixture of cis and trans diastereomers of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol. google.comgoogle.comgoogle.com

The reaction can also be performed using organolithium reagents. In one variation, 3-bromoanisole is treated with n-butyllithium at low temperatures (-78°C) to form the organolithium equivalent, which is then reacted with 2-[(dimethylamino)methyl]cyclohexanone. redalyc.orgchemicalbook.com

Table 1: Grignard Reaction Parameters for Synthesis

Reactant 1 Reactant 2 Solvent Typical Conditions Product
3-Methoxyphenylmagnesium bromide 2-[(Dimethylamino)methyl]cyclohexanone Tetrahydrofuran (THF) Reaction initiated at 55°C, followed by stirring. google.comgoogle.com (±)-trans/cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

A significant challenge in the synthesis is controlling the diastereoselectivity to maximize the yield of the desired trans-isomer. google.com The Grignard reaction inherently produces both cis and trans isomers, and the ratio between them is highly dependent on the reaction conditions. google.comgoogle.com The selection of solvents and the presence of certain additives are known to influence the diastereoselectivity of the Grignard reaction. google.com For instance, without specific controls, the reaction might yield a trans:cis ratio of approximately 83:17. google.com Through process optimization, including the use of additives and specific crystallization techniques, the final product can achieve a trans:cis ratio greater than 98%. wipo.intgoogle.com One patented method describes achieving a trans:cis isomer ratio of 92:8 directly from the Grignard reaction mixture through the use of additives. google.com

As the desired product is a specific pair of enantiomers, (1R,2R) and (1S,2S), methods for separating this racemate from other stereoisomers and for resolving the racemate itself are crucial. The separation of the trans-diastereomer from the cis-diastereomer is often accomplished by crystallization of their hydrochloride salts. wikipedia.orggoogle.com Solvents like acetonitrile (B52724) have proven effective for selectively crystallizing the trans-hydrochloride, leaving the cis-isomer in the solution. google.com

For the resolution of the (±)-trans racemate, classical chemical resolution techniques are employed. This involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization. Commonly used resolving agents include (R)-(-)- or (S)-(+)-mandelic acid and derivatives of tartaric acid, such as O,O-ditoluoyl tartaric acid. wikipedia.orggoogle.com

Analytical methods have also been developed for the chiral separation and quantification of the enantiomers, which are essential for quality control and research. These techniques include capillary electrophoresis (CE) using chiral selectors like carboxymethyl-β-cyclodextrin and high-performance liquid chromatography (HPLC) with chiral stationary phases. diva-portal.orgresearchgate.netresearchgate.net

Table 2: Chiral Resolution and Separation Techniques

Method Resolving Agent/Selector Principle Reference
Chemical Resolution (R)-(-)- or (S)-(+)-Mandelic Acid Formation of diastereomeric salts with different solubilities. wikipedia.org
Chemical Resolution O,O-Ditoluoyl Tartaric Acid Formation and separation of diastereomeric tartrate salts. google.com
Capillary Electrophoresis (CE) Carboxymethyl-β-cyclodextrin Differential interaction of enantiomers with the chiral selector in an electric field. researchgate.net

To improve the diastereomeric ratio in favor of the trans-isomer during the Grignard synthesis, various additives can be introduced into the reaction mixture. google.com A patented process demonstrates that conducting the reaction in the presence of both an inorganic lithium salt, such as lithium chloride, and an α,ω-dialkoxyalkane significantly enhances the stereoselectivity towards the trans product. google.comgoogle.comgoogle.com The lithium salt and the dialkoxyalkane are added to the prepared Grignard reagent solution before the addition of the 2-[(dimethylamino)methyl]cyclohexanone. google.comgoogle.com Other additives, such as amines or ethers like diglyme, have also been reported to improve the trans:cis ratio. wipo.intgoogle.com These additives are thought to modify the Grignard reagent complex, thereby influencing the stereochemical course of its addition to the ketone.

Table 3: Effect of Additives on Grignard Reaction Stereoselectivity

Additive(s) Solvent Effect on trans:cis Ratio Reference
Inorganic Lithium Salt (e.g., LiCl) and α,ω-Dialkoxyalkane Tetrahydrofuran Increased yield of the trans-isomer (e.g., 92:8 ratio). google.comgoogle.comgoogle.com
Amine or Ether (e.g., diglyme) Not specified Improved trans/cis ratio. wipo.intgoogle.com

Preparation of Other Substituted Aminocyclohexanols

The fundamental synthetic strategies used for the tramadol precursor can be adapted to create a variety of other substituted aminocyclohexanols. By modifying the starting materials, a range of analogues can be produced. For example, using different secondary amines in the initial Mannich reaction leads to different N-substituted aminomethyl cyclohexanones. Reacting 2-(N-benzyl, N-methyl)aminomethyl cyclohexanone with 3-methoxyphenyl (B12655295) lithium yields N-benzyl-N-demethyltramadol. redalyc.org

Furthermore, variations in the aryl Grignard or aryl lithium reagent allow for modifications to the phenyl ring substitution. The synthesis of an O-ethyl-O-demethyl analogue was achieved by reacting 3-bromophenetol with n-butyllithium, followed by the addition of 2-dimethylaminomethylcyclohexanone. redalyc.org General methods for synthesizing cis- and trans-3-aminocyclohexanols have also been developed, for instance, through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. mdpi.com The synthesis of isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol has also been reported, showcasing the versatility of these synthetic routes for accessing diverse aminocyclohexanol structures. researchgate.net

Synthetic Routes to Cyclohexene (B86901) Derivatives

The dehydration of this compound is a common method to introduce a double bond into the cyclohexyl ring, leading to the formation of cyclohexene derivatives.

Acid-Catalyzed Dehydration:

A primary method for this transformation is acid-catalyzed dehydration. rsc.org For instance, treating this compound with p-toluenesulfonic acid in benzene (B151609) and heating the mixture under reflux allows for the azeotropic removal of water, driving the reaction towards the formation of 1-(cyclohex-1-enyl)-3-methoxybenzene. rsc.org This elimination reaction typically follows Zaitsev's rule, where the more substituted alkene is the major product.

Alternative Dehydration Conditions:

While strong acids are effective, other dehydrating agents can also be employed. The choice of reagent can sometimes influence the regioselectivity of the double bond formation, particularly if steric hindrance is a factor.

Table 1: Synthesis of 1-(Cyclohex-1-enyl)-3-methoxybenzene

ReagentSolventConditionsYieldReference
p-Toluenesulfonic acidBenzeneReflux90% rsc.org

Formation of Epoxide Derivatives (e.g., 1-(3-Methoxyphenyl)-1,2-epoxycyclohexane)

The double bond in cyclohexene derivatives, synthesized from this compound, is a gateway to further functionalization, notably through epoxidation.

Epoxidation of 1-(Cyclohex-1-enyl)-3-methoxybenzene:

The reaction of 1-(cyclohex-1-enyl)-3-methoxybenzene with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a solvent like dichloromethane (B109758) (DCM) with an aqueous solution of sodium bicarbonate, yields 1-(3-methoxyphenyl)-1,2-epoxycyclohexane. rsc.org The sodium bicarbonate is used to neutralize the resulting carboxylic acid byproduct. rsc.org This reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. libretexts.org

Table 2: Epoxidation of 1-(Cyclohex-1-enyl)-3-methoxybenzene

ReagentSolvent SystemProductYieldReference
m-Chloroperbenzoic acidDCM / aq. NaHCO₃1-(3-Methoxyphenyl)-1,2-epoxycyclohexane72% rsc.org

Construction of Advanced Polycyclic Architectures

The cyclohexene derivatives obtained from this compound can be utilized as building blocks for the synthesis of more complex polycyclic structures through cycloaddition reactions.

Diels-Alder Reaction:

The Diels-Alder reaction is a powerful tool for forming six-membered rings. wikipedia.org A substituted cyclohexene, derived from this compound, can act as a dienophile in a [4+2] cycloaddition with a conjugated diene. wikipedia.orgbyjus.com This reaction allows for the stereospecific construction of bicyclic and more intricate polycyclic frameworks. The regioselectivity of the reaction is governed by the electronic nature of the substituents on both the diene and the dienophile. wikipedia.org For example, the reaction of a cyclohexene derivative with a diene can lead to the formation of fused ring systems, which are common motifs in natural products. researchgate.net

Functional Group Interconversions on the Cyclohexanol Ring

The hydroxyl group and the carbon framework of the cyclohexanol ring in this compound are amenable to various functional group interconversions.

Oxidation of the Hydroxyl Group:

The tertiary alcohol in this compound can be oxidized to a ketone, though this can be challenging. More commonly, the hydroxyl group is first eliminated to form an alkene (as described in section 4.2), which can then be oxidatively cleaved. Alternatively, related secondary alcohols can be oxidized to the corresponding ketones. For example, 2-(3-methoxyphenyl)cyclohexan-1-ol can be oxidized to 2-(3-methoxyphenyl)cyclohexanone. mdpi.com

Substitution Reactions:

The hydroxyl group can be converted into a good leaving group, such as a tosylate, allowing for nucleophilic substitution reactions. This enables the introduction of a wide range of functional groups onto the cyclohexane (B81311) ring.

Ring Opening and Rearrangement:

Under certain conditions, such as electrochemical oxidation, the cyclohexanol ring can undergo deconstructive functionalization. nih.gov This process can lead to ring-opened products, for instance, forming ε-methoxy ketones. nih.gov

Modification Strategies for the Methoxyphenyl Moiety

The methoxyphenyl group of this compound provides another site for chemical modification, primarily through reactions involving the methoxy (B1213986) group or the aromatic ring itself.

Demethylation:

The methyl ether of the methoxyphenyl group can be cleaved to reveal a phenol. This is a common transformation in the synthesis of various compounds, including metabolites of pharmaceuticals. nih.gov Reagents such as boron tribromide or harsh acidic conditions can be used to achieve this demethylation. smolecule.com The resulting phenolic hydroxyl group can then be used for further functionalization, such as etherification or esterification.

Electrophilic Aromatic Substitution:

The methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. This allows for the introduction of various substituents, such as halogens or nitro groups, onto the phenyl ring. The positions ortho and para to the methoxy group are the most reactive sites.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide fundamental information about the molecular skeleton.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-(3-Methoxyphenyl)cyclohexan-1-ol, recorded in Chloroform-d, displays characteristic signals that correspond to each unique proton environment in the molecule rsc.org. The aromatic region shows a complex multiplet between δ 7.23 and 7.29 ppm, integrating to one proton, which is assigned to the proton at the C5' position of the phenyl ring rsc.org. Two distinct signals appear at δ 7.09 ppm (doublet of doublets) and δ 7.07 ppm (doublet of doublet of doublets), corresponding to the protons at C2' and C6' respectively rsc.org. A signal at δ 6.78 ppm represents the proton at C4' rsc.org. The methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet at δ 3.82 ppm rsc.org. The ten protons of the cyclohexyl ring produce a broad, overlapping multiplet between δ 1.54 and 1.89 ppm rsc.org. An additional signal for a single cyclohexyl proton is observed between δ 1.19 and 1.38 ppm rsc.org. The hydroxyl (-OH) proton signal is often broad and may not be distinctly observed or could be exchanged with trace deuterium (B1214612) from the solvent.

Interactive Data Table: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29 – 7.23m1HH-5'
7.09dd1HH-2'
7.07ddd1HH-6'
6.78ddd1HH-4'
3.82s3H-OCH₃
1.89 – 1.54m10HCyclohexyl-H
1.38 – 1.19m1HCyclohexyl-H

Data obtained in CDCl₃ at 401 MHz rsc.org. Multiplicity codes: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound shows a total of nine distinct signals, consistent with the molecular structure rsc.org. The carbon atom of the phenyl ring attached to the methoxy group (C3') resonates at δ 159.7 ppm, while the quaternary carbon C1' appears at δ 151.5 ppm rsc.org. The signal for the C5' carbon is observed at δ 129.3 ppm rsc.org. The aromatic carbons at C6', C2', and C4' show signals at δ 117.1, 111.9, and 110.9 ppm, respectively rsc.org. The quaternary carbinol carbon (C1) of the cyclohexyl ring is found at δ 73.3 ppm rsc.org. The methoxy carbon resonates at δ 55.4 ppm rsc.org. The methylene (B1212753) carbons of the cyclohexane (B81311) ring appear at δ 38.9, 25.6, and 22.3 ppm rsc.org.

Interactive Data Table: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
159.7C-3'
151.5C-1'
129.3C-5'
117.1C-6'
111.9C-2'
110.9C-4'
73.3C-1 (Carbinol)
55.4-OCH₃
38.9Cyclohexyl-CH₂
25.6Cyclohexyl-CH₂
22.3Cyclohexyl-CH₂

Data obtained in CDCl₃ at 101 MHz rsc.org.

While 1D NMR provides essential data, 2D NMR techniques are necessary for the complete and unambiguous assignment of all signals and for probing the molecule's stereochemistry.

Heteronuclear Correlation (HETCOR): A HETCOR (or HSQC) experiment would be used to establish the correlation between directly bonded protons and carbons. For instance, it would definitively link the proton signal at δ 3.82 ppm to the carbon signal at δ 55.4 ppm, confirming the methoxy group assignment. It would also correlate the various signals in the complex δ 1.19-1.89 ppm proton region to their corresponding carbon signals at δ 38.9, 25.6, and 22.3 ppm, aiding in the assignment of the individual methylene groups of the cyclohexane ring.

Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE-based experiment (like NOESY or ROESY) provides information about the spatial proximity of nuclei. This is crucial for determining the relative stereochemistry and preferred conformation of the molecule. For this compound, an NOE experiment could reveal through-space correlations between the methoxy protons (δ 3.82 ppm) and the aromatic proton at C2' (δ 7.09 ppm), confirming their proximity. Furthermore, it would help in differentiating between the axial and equatorial protons on the cyclohexane ring by observing their spatial relationships with the bulky methoxyphenyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a soft ionization technique that provides a highly accurate mass measurement of the molecular ion, typically as a protonated species [M+H]⁺. For this compound (C₁₃H₁₈O₂), the theoretical exact mass is 206.1307 Da nih.gov. The protonated molecule, [C₁₃H₁₉O₂]⁺, would have a theoretical m/z of 207.1385. An HRMS-ESI experiment would be expected to yield an m/z value extremely close to this theoretical value, allowing for the unambiguous confirmation of the compound's elemental composition.

GC-MS combines gas chromatography for separation with mass spectrometry for detection. When using electron ionization (EI), the resulting mass spectrum provides a characteristic fragmentation pattern that acts as a molecular fingerprint. As a tertiary alcohol, this compound is expected to show a very weak or undetectable molecular ion peak (M⁺ at m/z 206) due to the instability of the radical cation chemistrynotmystery.comyoutube.comwhitman.edu.

The fragmentation pattern would likely be dominated by two key processes:

Dehydration: A distinct peak at m/z 188, corresponding to the loss of a water molecule ([M-H₂O]⁺), is a common feature for alcohols chemistrynotmystery.comwhitman.edu.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbinol carbon is expected. The most significant alpha-cleavage would involve the loss of an ethyl radical from the cyclohexyl ring after rearrangement, or cleavage of the bond to the phenyl group. This would lead to the formation of resonance-stabilized oxonium ions.

Direct Chemical Ionization (DCI) is a soft ionization technique that is particularly useful for analyzing compounds that, like tertiary alcohols, are prone to extensive fragmentation under EI conditions wikipedia.orgjove.com. In DCI-MS, a reagent gas such as methane (B114726) or ammonia (B1221849) is used to produce reagent ions, which then transfer a proton to the analyte molecule in a gentle, low-energy process wikipedia.org. This method minimizes fragmentation and typically produces an abundant protonated molecule peak, [M+H]⁺. For this compound, DCI-MS would be expected to show a strong base peak at m/z 207, unequivocally confirming the molecular weight of the compound jove.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the key functional groups are the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the aromatic ring, and the saturated cyclohexane ring.

The IR spectrum of the closely related compound, (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol, shows characteristic peaks that are also representative for this compound due to the shared core structure. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region, while the C-H stretching of the cyclohexane and methoxy groups are observed between 3000 and 2850 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-O stretching vibration of the methoxy group gives rise to a strong absorption band around 1250-1200 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3400 - 3200 (broad)
Aromatic RingC-H Stretch3100 - 3000
Cyclohexane/MethoxyC-H Stretch3000 - 2850
Aromatic RingC=C Stretch1600 - 1450
Methoxy (-OCH₃)C-O Stretch1250 - 1200

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

In the crystal structure of this derivative, the six-membered cyclohexane ring adopts a slightly distorted chair conformation. nih.gov This is the most stable conformation for cyclohexane rings, minimizing steric and torsional strain. The hydroxyl and 3-methoxyphenyl (B12655295) substituents are located on the same carbon atom of the cyclohexane ring. The determination of the crystal structure allows for the unambiguous assignment of the relative and absolute stereochemistry of all chiral centers within the molecule.

Chromatographic Techniques for Purification and Separation

Chromatographic techniques are indispensable for the purification and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash chromatography is a rapid and efficient method for the preparative purification of organic compounds. It is widely used in synthetic chemistry to isolate desired products from reaction mixtures. In the synthesis of methoxetamine, where this compound is a key intermediate, the crude product is purified by flash chromatography. rsc.org The crude material is loaded onto a silica (B1680970) gel column and eluted with a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:10 v/v). rsc.org This process effectively removes unreacted starting materials and byproducts, yielding pure this compound. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. Due to the presence of a chiral center at the carbon atom bearing the hydroxyl and methoxyphenyl groups, this compound can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers.

Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for the separation of enantiomers of related compounds. jsmcentral.org For instance, a Chiralpak-ASR column has been successfully used for the chiral separation of tramadol (B15222) stereoisomers, which share the same core structure. jsmcentral.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and methanol, often with additives like formic acid and diethylamine (B46881) to improve peak shape and resolution. jsmcentral.org The ability to separate the enantiomers is crucial for studying their individual biological activities.

Electrochemical Methods for Compound Quantification and Redox Behavior

Electrochemical methods can be employed for the quantification of electroactive compounds and to study their redox behavior. While direct electrochemical studies on this compound are not extensively reported, the electrochemical behavior of its close analogue, tramadol, has been investigated. A potentiometric sensor based on a PVC membrane has been developed for the determination of tramadol hydrochloride in biological samples. abechem.com

This type of sensor exhibits a Nernstian response to the concentration of the target analyte over a wide range. abechem.com The electrode demonstrates good selectivity and sensitivity, allowing for the quantification of the compound in complex matrices. abechem.com Such methods could potentially be adapted for the analysis of this compound, particularly in quality control and formulation analysis.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. From the elemental composition, the empirical formula can be derived. The molecular formula of this compound is C₁₃H₁₈O₂. The theoretical elemental composition can be calculated from the molecular weight and the atomic weights of the constituent elements.

Table 2: Theoretical Elemental Composition of this compound (C₁₃H₁₈O₂)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01113156.14375.69
HydrogenH1.0081818.1448.80
OxygenO15.999231.99815.51
Total 206.285 100.00

Experimental determination of the elemental composition through combustion analysis should yield percentages that are in close agreement with these theoretical values, thereby confirming the empirical formula of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. In the context of this compound, this method is instrumental in characterizing the electronic transitions within the molecule, primarily associated with the methoxyphenyl group, which acts as the chromophore. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectrum of a molecule is influenced by the types of bonds and functional groups present. For this compound, the key chromophore is the benzene (B151609) ring substituted with a methoxy group. The lone pair of electrons on the oxygen atom of the methoxy group can interact with the π-electron system of the benzene ring, influencing the energy of the electronic transitions.

Detailed research findings on the UV-Vis spectroscopic properties of the closely related compound, tramadol hydrochloride ((1S, 2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride), show a maximum absorbance at a specific wavelength, which provides insight into the electronic transitions of the 3-methoxyphenyl moiety. ijrpb.com The electronic transitions observed in the UV region for aromatic compounds like this are typically π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The position of the methoxy group on the benzene ring (meta in this case) influences the absorption spectrum. While direct, extensive studies on this compound are not widely available, the data from analogous structures with the same chromophore are highly informative. The cyclohexanol (B46403) portion of the molecule does not absorb significantly in the typical UV-Vis range (200-800 nm) as it lacks chromophores.

The following table summarizes the typical UV absorption data for a compound with the same 3-methoxyphenyl chromophore, based on available analytical studies of tramadol hydrochloride. ijrpb.com

Parameter Value Solvent
λmax273.5 nmDouble Distilled Water

This absorption maximum (λmax) corresponds to a π → π* electronic transition within the methoxy-substituted benzene ring. The intensity of this absorption, if measured, would be described by the molar absorptivity (ε), which is a constant for a specific compound at a given wavelength and in a particular solvent.

Theoretical and Computational Studies of 1 3 Methoxyphenyl Cyclohexan 1 Ol

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of 1-(3-methoxyphenyl)cyclohexan-1-ol is a key determinant of its physical and chemical properties. The molecule's structure is primarily defined by the chair conformation of the cyclohexane (B81311) ring and the rotational orientation of the 3-methoxyphenyl (B12655295) and hydroxyl groups.

Conformational analysis of this compound involves mapping its potential energy surface to identify stable conformers and the energy barriers between them. The cyclohexane ring can exist in two primary chair conformations. For each of these, various rotational isomers (rotamers) arise from the rotation around the C-C bond connecting the phenyl ring to the cyclohexane and the C-O bond of the hydroxyl group.

The relative energies of these conformers are influenced by a combination of steric and electronic effects. Steric hindrance between the bulky 3-methoxyphenyl group and the axial hydrogens of the cyclohexane ring plays a crucial role. Additionally, intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the methoxy (B1213986) group on the phenyl ring, can influence the conformational preferences. Computational methods like molecular mechanics and quantum mechanics are employed to calculate the energies of these different conformations and map the energy landscape.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These calculations provide insights into the distribution of electrons within the molecule and identify regions that are susceptible to chemical attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show negative potential (electron-rich) around the oxygen atoms of the hydroxyl and methoxy groups, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a potential hydrogen bond donor.

ParameterSignificance
HOMO EnergyElectron donating ability
LUMO EnergyElectron accepting ability
HOMO-LUMO GapChemical reactivity and kinetic stability
Molecular Electrostatic Potential (MEP)Identification of electrophilic and nucleophilic sites

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and structural elucidation. For this compound, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic parameters can be calculated.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. By comparing these predicted spectra with experimental data, the structure of the synthesized compound can be confirmed. The accuracy of these predictions can be enhanced by considering solvent effects, often through implicit or explicit solvent models.

Similarly, the vibrational frequencies observed in an IR spectrum can be computationally predicted. These calculations determine the normal modes of vibration for the molecule and their corresponding frequencies and intensities. The predicted IR spectrum can then be compared with the experimental spectrum to identify characteristic absorption bands corresponding to specific functional groups, such as the O-H stretch of the hydroxyl group, the C-O stretches of the alcohol and ether, and the aromatic C-H and C=C stretching vibrations.

Spectroscopic TechniquePredicted ParametersComputational Method
¹H NMRChemical Shifts (ppm)GIAO-DFT
¹³C NMRChemical Shifts (ppm)GIAO-DFT
IR SpectroscopyVibrational Frequencies (cm⁻¹)DFT

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. A primary reaction of interest is its synthesis, which is commonly achieved through a Grignard reaction between cyclohexanone (B45756) and a Grignard reagent derived from 3-bromoanisole (B1666278). google.com

Theoretical modeling of this reaction can elucidate the step-by-step pathway, including the formation of intermediates and transition states. By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and rate (kinetics).

The identification and characterization of transition states are particularly important. A transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that must be surpassed for the reaction to proceed. Computational methods can determine the geometry and energy of these transition states, offering insights into the factors that control the reaction's stereoselectivity and regioselectivity. For instance, modeling can help understand why the Grignard reagent attacks the carbonyl carbon in a specific manner to yield the observed product.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, capturing its movements and interactions with its environment over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes that occur on the nanosecond to microsecond timescale.

A key application of MD simulations for this compound is the study of its intermolecular interactions, particularly in different solvent environments. The behavior of this compound in a solution is governed by its interactions with the surrounding solvent molecules. For example, in a protic solvent like water or ethanol, the hydroxyl group of the cyclohexanol (B46403) can act as both a hydrogen bond donor and acceptor, forming a network of hydrogen bonds with the solvent. The methoxy group can also participate in hydrogen bonding as an acceptor.

MD simulations can quantify these interactions and explore how they influence the compound's conformational preferences and solubility. By simulating the molecule in different solvents, it is possible to understand how the solvent environment affects the stability of different conformers and the dynamics of their interconversion. This information is crucial for understanding its behavior in various chemical and biological systems.

Synthetic Applications and Broader Chemical Utility of 1 3 Methoxyphenyl Cyclohexan 1 Ol

Role as a Key Intermediate in Complex Organic Synthesis

1-(3-Methoxyphenyl)cyclohexan-1-ol is a well-established key intermediate in the multi-step synthesis of more complex molecules. One of the most prominent examples is its role in the synthesis of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol, a direct precursor to the analgesic drug Tramadol (B15222). rsc.orgrcsb.org The synthesis typically begins with the Grignard reaction between 3-methoxyphenyl (B12655295) magnesium bromide and cyclohexanone (B45756) to yield this compound. molaid.com This intermediate then undergoes further transformations, such as aminomethylation, to introduce the dimethylaminomethyl group at the adjacent position on the cyclohexane (B81311) ring, yielding the more complex Tramadol precursor. thieme-connect.com

The general synthetic route can be summarized as follows:

StepReactantsReagentsProduct
13-Bromoanisole (B1666278), MagnesiumTetrahydrofuran (B95107) (THF)3-Methoxyphenyl magnesium bromide
23-Methoxyphenyl magnesium bromide, CyclohexanoneDiethyl etherThis compound
3This compound derivative2-[(Dimethylamino)methyl]cyclohexanone2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

This multi-step process highlights the importance of this compound as a foundational molecule upon which further complexity is built.

Precursor to Pharmaceutically Relevant Compounds and Analogues

Furthermore, derivatives of this compound have been explored in the synthesis of other psychoactive compounds. For instance, the structural motif of a substituted cyclohexanol (B46403) is present in other pharmaceutically active compounds like Venlafaxine, a serotonin-norepinephrine reuptake inhibitor used as an antidepressant. bldpharm.comsmolecule.com While not a direct precursor in the common synthetic routes to Venlafaxine, the chemistry involved in the synthesis and modification of this compound provides a basis for the development of synthetic strategies for related compounds. The synthesis of sila-venlafaxine, a silicon analogue of venlafaxine, also involves multi-step syntheses starting from simpler precursors to build the substituted silacyclohexanol core. bldpharm.comsmolecule.com

Building Block for Novel Chemical Scaffolds and Ring Systems

The structural framework of this compound makes it a valuable building block for the creation of novel and diverse chemical scaffolds and ring systems. Its inherent structure can be manipulated to generate more complex polycyclic and spirocyclic architectures.

Recent research has demonstrated the use of derivatives of this compound in the synthesis of novel spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives. google.com These compounds are of interest as potential PARP-1 inhibitors for cancer therapy. google.com The synthesis involves a multi-step sequence where a precursor derived from the cyclohexanol scaffold undergoes cyclization to form the spirocyclic system. google.com

The general strategy for the synthesis of these novel spiro compounds can be outlined as:

Starting Material DerivativeKey TransformationResulting Scaffold
2-(prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5(2H)-oneReduction and further modification2-((1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol

This demonstrates the utility of the cyclohexanol core in accessing complex, three-dimensional structures with potential biological activity. The ability to construct such intricate molecular architectures is a testament to the versatility of this compound as a starting material in exploratory chemical synthesis.

Applications in Directed Synthesis and Catalyst Design

The functional groups present in this compound, namely the hydroxyl and methoxyphenyl groups, can be utilized in directed synthesis to control the outcome of chemical reactions. The hydroxyl group, in particular, can act as a directing group in various transformations, influencing the regioselectivity and stereoselectivity of subsequent reactions.

For example, the hydroxyl group can coordinate to a metal catalyst, bringing the catalyst into close proximity to specific C-H bonds and facilitating their functionalization. This approach is valuable in the synthesis of complex molecules where precise control over the introduction of new functional groups is required. There is speculation that the hydroxyl group can interact with the bimetallic core of rhodium catalysts, influencing the regioselectivity of reactions like hydroaminomethylation. rsc.org

While direct use of this compound as a catalyst is not widely reported, its derivatives have the potential to serve as chiral ligands in asymmetric catalysis. The chiral environment created by a resolved enantiomer of a this compound derivative could be used to induce stereoselectivity in a variety of metal-catalyzed reactions. The synthesis of chiral N-monoalkyl cyclohexane-1,2-diamines, which are used as ligands, showcases the importance of the cyclohexane scaffold in catalyst design. thieme-connect.com

Contribution to Chiral Pool Methodologies and Stereoselective Transformations

This compound, being a chiral molecule, has significant potential in the realm of stereoselective synthesis and chiral pool methodologies. The term "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. While this compound itself is not a natural product, the principles of chiral pool synthesis can be applied to its resolved enantiomers.

The synthesis of Tramadol, for instance, results in a racemic mixture of cis and trans isomers. rsc.org The desired therapeutic agent is the racemic mixture of the (1R,2R) and (1S,2S) enantiomers (the trans isomer). The separation of these stereoisomers is a critical step in the manufacturing process and often involves classical resolution techniques using chiral resolving agents.

The stereoselective synthesis of the different isomers of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol is an active area of research. Methods to control the stereochemistry of the Grignard reaction, for example by using chiral auxiliaries or catalysts, can lead to an enrichment of the desired stereoisomer. The addition of an inorganic lithium salt to the Grignard reaction has been shown to enhance the stereoselectivity towards the trans isomer.

The ability to access enantiomerically pure forms of this compound and its derivatives opens up avenues for their use as chiral building blocks in the synthesis of other complex, stereochemically defined molecules.

Conclusion and Future Research Directions

Synthesis and Transformation: Current State and Challenges

The primary and most well-documented method for the synthesis of 1-(3-methoxyphenyl)cyclohexan-1-ol is the Grignard reaction. rsc.orgnih.govmasterorganicchemistry.com This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, specifically 3-methoxyphenylmagnesium bromide, to cyclohexanone (B45756). rsc.orgcareers360.com The process is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. rsc.orgnih.gov The Grignard reagent itself is prepared by reacting 3-bromoanisole (B1666278) with magnesium metal. nih.govacs.org While this method is robust and generally provides good yields, often reported to be in the range of 78% to quantitative, it faces several challenges. rsc.orgnih.gov These include the moisture-sensitive nature of the Grignard reagent, the potential for side reactions such as Wurtz coupling, and the exothermic nature of the reaction which requires careful temperature control. mt.comvapourtec.com

A significant transformation of this compound is its acid-catalyzed dehydration to yield 1-(1-cyclohexenyl)-3-methoxybenzene. nih.gov This elimination reaction is typically achieved by heating the alcohol in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov The mechanism for the dehydration of tertiary alcohols generally proceeds via an E1 pathway, involving the formation of a tertiary carbocation intermediate. careers360.comacs.org The stability of this intermediate dictates the facility of the reaction.

A key area of investigation has been the synthesis of derivatives, most notably 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol, a precursor to the analgesic drug Tramadol (B15222). thieme-connect.comnih.gov The synthesis of this derivative also relies on a Grignard reaction, using 2-[(dimethylamino)methyl]cyclohexanone as the ketone component. thieme-connect.com A significant challenge in this synthesis is controlling the stereochemistry, as both cis and trans isomers are formed. nih.govnd.edu The ratio of these isomers is crucial for the pharmacological activity of the final product and can be influenced by reaction conditions and the presence of additives like lithium salts. thieme-connect.comnih.gov

Reaction Reactants Product Key Features/Challenges
Grignard Synthesis 3-Bromoanisole, Magnesium, CyclohexanoneThis compoundMoisture-sensitive, exothermic, potential for side reactions. rsc.orgnih.govmt.comvapourtec.com
Dehydration This compound, Acid catalyst1-(1-Cyclohexenyl)-3-methoxybenzeneTypically follows an E1 mechanism. nih.govcareers360.comacs.org
Derivative Synthesis 3-Bromoanisole, Magnesium, 2-[(Dimethylamino)methyl]cyclohexanone2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-olStereochemical control (cis/trans isomerism) is a major challenge. thieme-connect.comnih.govnd.edu

Emerging Methodologies for Efficient Synthesis

Future advancements in the synthesis of this compound and its analogs are likely to focus on improving efficiency, safety, and stereoselectivity.

Flow Chemistry: The application of continuous flow technology to Grignard reactions is a promising area. vapourtec.comacs.orgchemicalindustryjournal.co.ukvapourtec.com Flow reactors offer superior heat and mass transfer, enabling better control over the exothermic Grignard formation and subsequent addition reaction. chemicalindustryjournal.co.ukvapourtec.com This can lead to higher yields, improved safety, and easier scalability. In-situ generation of the Grignard reagent within a packed-bed reactor containing magnesium can circumvent the issues of reagent instability and handling. vapourtec.com

Catalytic Asymmetric Synthesis: For the synthesis of chiral derivatives, the development of catalytic asymmetric methods is a major goal. While the parent molecule is achiral, the synthesis of substituted analogs often creates stereocenters. Research into the catalytic asymmetric addition of organometallic reagents to ketones is an active field. rug.nlresearchgate.net The use of chiral ligands to control the enantioselectivity of the addition of organozinc or Grignard reagents to prochiral ketones could provide a more elegant and atom-economical route to chiral arylcyclohexanols. rug.nlresearchgate.net

Novel Catalytic Systems: Exploration of new catalytic systems beyond traditional Grignard reagents could also prove fruitful. For instance, titanocene-catalyzed reactions of aryl olefins with ketones in the presence of aluminum trichloride (B1173362) have been shown to produce tertiary alcohols. mdpi.com Adapting such methods for the synthesis of this compound could offer alternative synthetic pathways.

Frontiers in Mechanistic Understanding and Stereochemical Control

A deeper understanding of the reaction mechanisms is crucial for developing more controlled and efficient synthetic methods.

Mechanistic Studies of Grignard Reactions: The mechanism of the Grignard reaction, despite its long history, is still a subject of investigation. nih.govacs.orguio.no Computational studies using density functional theory (DFT) are shedding light on the complex nature of Grignard reagents in solution, which can exist as monomers, dimers, and other aggregates in what is known as the Schlenk equilibrium. acs.orgresearchgate.net These studies suggest that the reaction can proceed through different transition states, and the aggregation state of the reagent can significantly influence its reactivity and stereoselectivity. acs.org Further computational and experimental studies on the specific system of 3-methoxyphenylmagnesium bromide and cyclohexanone could reveal key details to optimize reaction conditions.

Stereochemical Control in Cyclohexanone Additions: The stereochemical outcome of nucleophilic additions to cyclohexanones is governed by a delicate balance of steric and electronic effects, often described by models like the Felkin-Anh and Cieplak models. researchgate.netacs.org For substituted cyclohexanones, achieving high diastereoselectivity is a significant challenge. Future research could focus on the use of directing groups or tailored chiral catalysts to precisely control the facial selectivity of the nucleophilic attack on the cyclohexanone ring, leading to specific stereoisomers of substituted this compound derivatives. oup.com

Mechanisms of Dehydration: While the E1 mechanism is generally accepted for tertiary alcohol dehydration, the influence of catalysts and reaction conditions on the potential for competing E2 pathways or rearrangements warrants further investigation. careers360.comacs.org Studies on the dehydration of cyclic alcohols in different environments, such as under hydrothermal conditions or within zeolite pores, have revealed complex mechanistic dependencies. acs.orgbohrium.com Applying advanced techniques like in-situ spectroscopy and kinetic modeling could provide a more nuanced understanding of the dehydration of this compound and its derivatives.

Exploration of Novel Derivatizations and Their Chemical Properties

The 1-(3-methoxyphenyl)cyclohexanol scaffold is a versatile platform for the synthesis of new chemical entities with potentially interesting properties.

Functionalized Cyclohexenes: The dehydration product, 1-(1-cyclohexenyl)-3-methoxybenzene, is a functionalized cyclohexene (B86901). nih.gov Cyclohexene derivatives are privileged scaffolds in many biologically active molecules and are valuable synthetic intermediates. acs.orgacs.org Further functionalization of this cyclohexene, for example through epoxidation, dihydroxylation, or other additions to the double bond, could lead to a diverse range of new polyfunctionalized cyclohexanes with defined stereochemistry.

Bioisosteric Replacements: In medicinal chemistry, the arylcyclohexanol motif is of considerable interest. globalauthorid.comgoogle.com The cyclohexyl ring can act as a three-dimensional scaffold to present the methoxyphenyl group and other substituents in specific spatial orientations. Future work could explore the synthesis of analogs of this compound where the cyclohexyl ring is replaced by other small aliphatic rings like cyclobutane (B1203170) or oxetane, or where the methoxy (B1213986) group is replaced by other functional groups. nih.gov These modifications could modulate the physicochemical and pharmacological properties of the resulting molecules.

Synthesis of Quaternary Carbons: Recent advances have shown that tertiary alcohols can be precursors for the synthesis of molecules containing all-carbon quaternary centers. princeton.edu This involves the activation of the tertiary alcohol and subsequent cross-coupling reactions. Applying these emerging methods to this compound could provide access to complex molecules with a quaternary carbon atom attached to a 3-methoxyphenyl (B12655295) group.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is poised to play an increasingly important role in guiding the synthesis and exploration of derivatives of this compound.

Predicting Reaction Outcomes: As demonstrated by studies on Grignard reactions and nucleophilic additions, computational models can predict the stereochemical outcomes and relative reaction rates of different pathways. nih.govacs.orgresearchgate.netacademie-sciences.fr These predictive capabilities can be used to rationally design experiments, for example, by suggesting the optimal solvent, temperature, or catalyst to achieve a desired outcome, thus reducing the amount of empirical screening required.

Virtual Screening of Derivatives: Computational tools can be used to design and evaluate virtual libraries of derivatives of this compound. By calculating properties such as binding affinities to biological targets, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity, researchers can prioritize the synthesis of the most promising candidates for applications in medicinal chemistry or materials science.

Elucidating Reaction Mechanisms: As mentioned earlier, computational methods are invaluable for elucidating complex reaction mechanisms at the molecular level. nd.eduuio.noresearchgate.net For novel, unexplored reactions of this compound or its derivatives, computational modeling can propose plausible mechanisms, identify key intermediates and transition states, and explain observed selectivities.

Potential for Innovative Applications in Chemical Science

While the primary known application of derivatives of this compound is in the pharmaceutical sector as precursors to analgesics, the underlying chemical scaffold holds potential for broader applications.

Scaffolds for Drug Discovery: The arylcyclohexanol motif is considered a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is capable of binding to multiple biological targets. globalauthorid.comgoogle.com The rigid cyclohexyl ring system allows for the precise positioning of substituents, which can lead to high-affinity interactions with proteins. Future research could explore libraries of derivatives of this compound for activity against a wide range of biological targets beyond those related to pain.

Chiral Auxiliaries and Ligands: Chiral, non-racemic derivatives of this compound could potentially be used as chiral auxiliaries or as ligands in asymmetric catalysis. google.com The synthesis of enantiomerically pure derivatives, for example through catalytic asymmetric synthesis or resolution, would be a prerequisite for exploring these applications.

Functional Materials: The photophysical or electronic properties of novel, extended aromatic or heteroaromatic derivatives of this compound could be investigated for applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or other electronic devices.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)cyclohexan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

  • Grignard Addition: React 3-methoxybenzaldehyde with cyclohexylmagnesium bromide, followed by acid quenching. Optimize solvent (THF or diethyl ether) and temperature (0–25°C) to control side reactions.
  • Catalytic Hydrogenation: Hydrogenate 3-methoxyphenylcyclohexanone using palladium on carbon (Pd/C) or Raney nickel in ethanol under 1–3 atm H₂. Monitor progress via TLC or GC-MS .
  • Schmidt Reaction: Employ an intramolecular Schmidt reaction (e.g., using HN₃ or NaN₃ with H₂SO₄) to form the cyclohexanol ring. Ensure strict temperature control (0–5°C) to avoid azide decomposition .
  • Optimization Tips: Adjust catalyst loading (e.g., 5–10% Pd/C), solvent polarity, and reaction time to maximize yield. Use spectroscopic methods (IR, NMR) for intermediate verification.

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • ¹H NMR Analysis:
    • Identify the methoxy (-OCH₃) singlet at δ 3.7–3.8 ppm.
    • Observe cyclohexanol hydroxyl (-OH) proton as a broad singlet (δ 1.5–2.5 ppm), which disappears upon D₂O exchange.
    • Analyze axial/equatorial proton splitting in the cyclohexane ring (δ 1.2–2.0 ppm) to confirm chair conformation .
  • ¹³C NMR: Confirm quaternary carbons (e.g., cyclohexanol C-1 at δ 70–75 ppm) and aromatic carbons (δ 110–160 ppm).
  • Stereochemical Analysis: Use NOESY or COSY to detect spatial proximity of protons, distinguishing cis/trans isomers. Compare with crystal structure data (e.g., hydrogen-bonding patterns in related compounds) .

Advanced Research Questions

Q. What are the key challenges in determining the enantiomeric purity of this compound, and which analytical techniques are most effective?

Methodological Answer:

  • Challenges: Low natural abundance of enantiomers, overlapping spectroscopic signals, and lack of commercial chiral standards.
  • Recommended Techniques:
    • Chiral HPLC/GC: Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phases optimized for resolution (e.g., hexane/isopropanol). Calibrate with racemic mixtures .
    • NMR with Chiral Solvating Agents: Add Eu(hfc)₃ or Pirkle’s reagent to split enantiomeric signals in ¹H/¹³C NMR .
    • Polarimetry: Measure optical rotation ([α]ᴅ) and compare to literature values for enantiomeric excess (ee) estimation.

Q. How do metabolic pathways of structurally analogous compounds (e.g., Tramadol) inform the biotransformation study of this compound?

Methodological Answer:

  • Phase I Metabolism:
    • O-Demethylation: Cytochrome P450 enzymes (CYP2D6, CYP3A4) may cleave the methoxy group, forming a catechol derivative. Monitor via LC-MS/MS using liver microsomes .
    • Hydroxylation: Predict sites (e.g., cyclohexane ring) using computational tools (e.g., MetaSite).
  • Phase II Metabolism:
    • Glucuronidation/Sulfation: Incubate with UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to identify conjugated metabolites.
  • Comparative Studies: Cross-reference with Tramadol’s active metabolite (O-desmethyltramadol) to hypothesize pharmacological activity of demethylated products .

Q. What mechanistic insights have been gained from stereochemical studies of cyclohexanol derivatives in deoxygenation reactions?

Methodological Answer:

  • Iridium-Catalyzed Deoxygenation:
    • Mechanism: The reaction proceeds via a six-membered transition state, where the iridium catalyst abstracts a β-hydrogen, leading to C-O bond cleavage. Stereoelectronic effects favor axial hydrogen transfer, retaining stereochemistry .
    • Stereochemical Control: Use DFT calculations to predict regioselectivity. For example, cis-4-tert-butylcyclohexanol derivatives show >95% retention of configuration due to steric hindrance .
  • Applications: Synthesize deuterated analogs or chiral intermediates for drug discovery. Validate outcomes via X-ray crystallography or vibrational circular dichroism (VCD) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How can researchers resolve these inconsistencies?

Methodological Answer:

  • Potential Causes: Polymorphism, solvent impurities, or measurement techniques (e.g., capillary vs. DSC).
  • Resolution Steps:
    • Recrystallization: Purify using multiple solvents (e.g., ethanol, hexane) and compare melting ranges.
    • Differential Scanning Calorimetry (DSC): Measure heat flow to detect polymorphic transitions.
    • Cross-Validation: Compare with structurally similar compounds (e.g., Tramadol hydrochloride, m.p. 180–181°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.